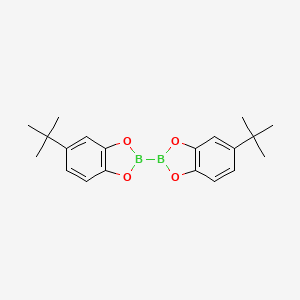
2,2'-Bi-1,3,2-benzodioxaborole, 5,5'-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C12H8B2O4. It is also known as bis(catecholato)diboron. This compound is characterized by its unique structure, which includes two boron atoms connected by a catechol ligand. It is a white to light yellow crystalline powder that is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- typically involves the reaction of catechol with boric acid. The reaction is usually carried out in an appropriate solvent under heating conditions. The reaction temperature and time can significantly affect the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or other boron-containing compounds .
Scientific Research Applications
2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bi-1,3,2-benzodioxaborole: This compound has a similar structure but lacks the tert-butyl groups.
Bis(catecholato)diboron: Another similar compound with a slightly different structure and properties
Uniqueness
The presence of the tert-butyl groups in 2,2’-Bi-1,3,2-benzodioxaborole, 5,5’-bis(1,1-dimethylethyl)- makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications .
Properties
CAS No. |
158780-80-4 |
|---|---|
Molecular Formula |
C20H24B2O4 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
5-tert-butyl-2-(5-tert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C20H24B2O4/c1-19(2,3)13-7-9-15-17(11-13)25-21(23-15)22-24-16-10-8-14(20(4,5)6)12-18(16)26-22/h7-12H,1-6H3 |
InChI Key |
WRTIRXMBLZCZLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C=C(C=C2)C(C)(C)C)B3OC4=C(O3)C=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















